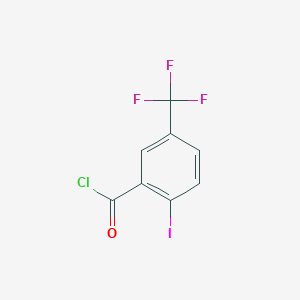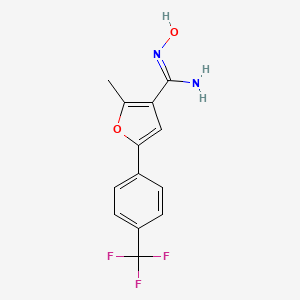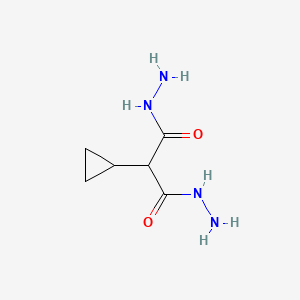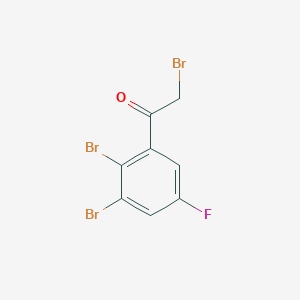
2',3'-Dibromo-5'-fluorophenacyl bromide
描述
2’,3’-Dibromo-5’-fluorophenacyl bromide is a chemical compound belonging to the phenacyl bromide family It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibromo-5’-fluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the following steps:
Bromination: The starting material, phenacyl bromide, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 2’ and 3’ positions of the phenacyl group.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST), to introduce a fluorine atom at the 5’ position.
Industrial Production Methods
Industrial production of 2’,3’-Dibromo-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2’,3’-Dibromo-5’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, room temperature to moderate heating.
Major Products Formed
Substitution: Various substituted phenacyl derivatives.
Reduction: Alcohols, hydrocarbons.
Oxidation: Carboxylic acids, ketones.
科学研究应用
2’,3’-Dibromo-5’-fluorophenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2’,3’-Dibromo-5’-fluorophenacyl bromide exerts its effects involves the interaction of its bromine and fluorine atoms with target molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-fluorophenacyl bromide
- 2,3-Dibromo-4-fluoroacetophenone
- 2’,3’-Dibromo-4’-fluorophenacyl bromide
Uniqueness
2’,3’-Dibromo-5’-fluorophenacyl bromide is unique due to the specific positioning of its bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise molecular modifications are required.
By comparing it with similar compounds, researchers can identify the specific advantages and limitations of 2’,3’-Dibromo-5’-fluorophenacyl bromide, thereby optimizing its use in various scientific and industrial applications.
属性
IUPAC Name |
2-bromo-1-(2,3-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFHTJMWYHQQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


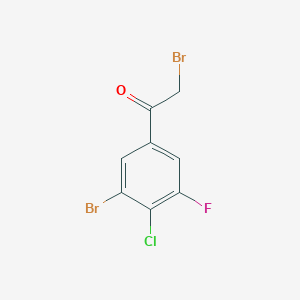

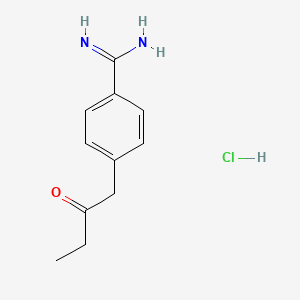
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)
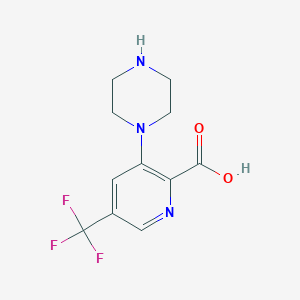
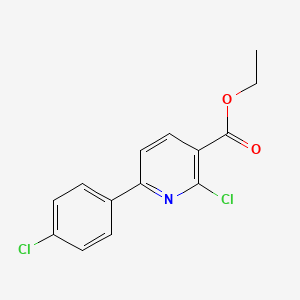

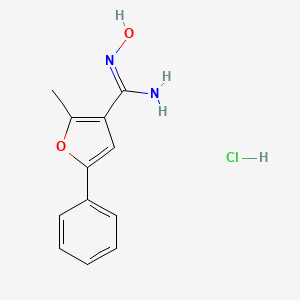
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)
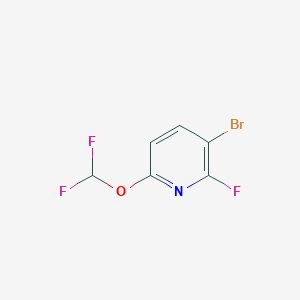
![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)
